2-(Ethenesulfonyl)-4-methyl-1,3-thiazole

Covalent Inhibitor Electrophilic Warhead Targeted Covalent Inhibition (TCI)

2-(Ethenesulfonyl)-4-methyl-1,3-thiazole (CAS 1154396-29-8) is a low-MW (189.26) thiazole building block featuring a unique ethenesulfonyl (vinyl sulfone) warhead. This electrophilic handle enables selective, covalent engagement of cysteine thiols via Michael addition, making it irreplaceable for targeted covalent inhibitor (TCI) design, ABPP probe development, and fragment-based ligand discovery. Generic substitution with non-vinyl sulfone analogs abolishes the covalent anchoring mechanism. The thiazole core provides a privileged ATP-mimetic scaffold for kinase inhibitor libraries targeting rare non-catalytic cysteines. ≥95% purity; immediate procurement available.

Molecular Formula C6H7NO2S2
Molecular Weight 189.3 g/mol
CAS No. 1154396-29-8
Cat. No. B1518002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethenesulfonyl)-4-methyl-1,3-thiazole
CAS1154396-29-8
Molecular FormulaC6H7NO2S2
Molecular Weight189.3 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)S(=O)(=O)C=C
InChIInChI=1S/C6H7NO2S2/c1-3-11(8,9)6-7-5(2)4-10-6/h3-4H,1H2,2H3
InChIKeyWZSHMGDAMSNHLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Ethenesulfonyl)-4-methyl-1,3-thiazole (CAS 1154396-29-8): A Vinyl Sulfone-Functionalized Heterocyclic Scaffold for Covalent Probe Development and Chemical Biology Applications


2-(Ethenesulfonyl)-4-methyl-1,3-thiazole (CAS 1154396-29-8) is a small-molecule heterocyclic building block characterized by a thiazole core substituted at the 2-position with a reactive ethenesulfonyl (vinyl sulfone) group . This compound, with a molecular formula of C6H7NO2S2 and a molecular weight of 189.26 g/mol, is commercially available as a versatile scaffold for research applications . The presence of the vinyl sulfone moiety distinguishes it from other thiazole derivatives by providing a selective, covalent electrophilic handle capable of engaging cysteine thiols and other biological nucleophiles via Michael addition [1].

Why 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole Cannot Be Directly Substituted by Other Thiazole Derivatives in Covalent Inhibitor Design


Generic substitution of thiazole-based building blocks is not feasible due to the profound and predictable differences in reactivity imparted by the ethenesulfonyl group. While a simple 2-methylthiazole or 4-methylthiazole-5-sulfonyl chloride lacks the electrophilic 'warhead' required for targeted covalent inhibition (TCI), the vinyl sulfone moiety in 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole enables irreversible or covalently reversible engagement with specific biological nucleophiles. This fundamental difference in mechanism of action and selectivity profile means that substituting this compound with a non-vinyl sulfone analog would completely abrogate its primary utility as a covalent probe or inhibitor scaffold, leading to failed experiments and wasted resources. Furthermore, the regioisomeric and electronic differences between 2- and 4- or 5-substituted thiazoles dictate distinct reactivity and target engagement profiles [1].

Quantitative and Comparative Evidence Guide: 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole (CAS 1154396-29-8) vs. Analogous Scaffolds


Electrophilic Reactivity: Irreversible Covalent Modification of Biological Thiols

The core differentiation of 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole lies in its terminal vinyl sulfone group, a recognized electrophilic warhead for targeted covalent inhibition (TCI). This group is known to undergo a Michael addition with the active site cysteine thiolate in target proteins, resulting in irreversible inactivation [1]. This contrasts sharply with non-electrophilic thiazole analogs, such as simple 2-methylthiazoles [2], which lack the capacity for covalent modification. While direct kinetic data (e.g., kinact/KI) for this specific compound against a defined protein target is not publicly available, the reactivity of the vinyl sulfone warhead is a well-established class-level inference [3]. A comparative framework demonstrates its potential advantage over structurally similar but functionally distinct compounds.

Covalent Inhibitor Electrophilic Warhead Targeted Covalent Inhibition (TCI) Michael Addition Proteomics

Impact of Substituent Position on Thiazole Ring Electronic Properties and Reactivity

The position of substitution on the thiazole ring fundamentally alters its electronic environment and, consequently, its chemical reactivity. Density Functional Theory (DFT) calculations on thiazole derivatives demonstrate a distinct reactivity order: 2-substituted thiazoles > 5-substituted thiazoles > 4-substituted thiazoles for electrophilic attack [1]. 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole is a 2-substituted thiazole, positioning the sulfonyl group at the most electron-deficient carbon of the ring. This contrasts with 4-substituted analogs like 4-Methylthiazole-5-sulfonyl chloride , which have a significantly different reactivity profile. This electronic difference translates to different synthetic utility and potential for orthogonal derivatization.

DFT Calculation Molecular Electronics Reactivity Prediction Thiazole Core Regioselectivity

Potential for Covalently Reversible Tuning via Sulfone Modification

The reactivity profile of vinyl sulfones is not uniform; it can be tuned from irreversible to covalently reversible by modifying the substituents attached to the sulfone group [1]. This provides a unique advantage over other electrophilic warheads like acrylamides, which are often exclusively irreversible. While direct data for the ethenesulfonyl group is absent, the broader vinyl sulfone class demonstrates this tunable behavior. This contrasts with sulfonyl chlorides like 4-Methylthiazole-5-sulfonyl chloride , which act as non-specific, highly reactive electrophiles for general sulfonylation, not for selective biological target engagement. The ethenesulfonyl group, as part of a vinyl sulfone, offers a more refined and controllable electrophilic handle for SAR studies.

Covalent Reversibility Electrophile Tuning Vinyl Sulfone Thiol-Michael Addition Structure-Activity Relationship (SAR)

Comparative Physicochemical and Availability Profile vs. Benzothiazole Analogs

Selecting a scaffold often involves a trade-off between size, lipophilicity, and synthetic accessibility. 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole (MW 189.26) is a simpler, lower molecular weight monocyclic scaffold compared to its benzothiazole analog, 2-(Vinylsulfonyl)benzo[d]thiazole (MW 239.3) . This difference in molecular complexity and predicted lipophilicity (cLogP) provides an advantage for lead optimization, offering a smaller starting point for building complexity while minimizing property inflation. The target compound is also readily available from multiple commercial suppliers , facilitating efficient procurement and scale-up for research programs.

Physicochemical Properties Scaffold Selection Benzothiazole Lead Optimization Commercial Availability

Targeted Research and Development Applications for 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole (CAS 1154396-29-8)


Covalent Fragment-Based Ligand Discovery (FBLD)

The low molecular weight (189.26 g/mol) and well-defined vinyl sulfone warhead of 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole make it an ideal candidate for covalent fragment-based ligand discovery. Its size is within the optimal range for a fragment (typically <250 Da), and its electrophilic warhead provides an anchoring mechanism for covalent engagement with a target protein. This allows for the identification of novel binding sites and the initiation of SAR studies from a minimal pharmacophore, where subsequent growth vectors (e.g., at the 4-methyl or 5-position) can be explored to enhance potency and selectivity [1].

Development of Activity-Based Protein Profiling (ABPP) Probes

The vinyl sulfone moiety is a validated warhead for ABPP probes designed to target specific enzyme families, such as cysteine proteases or protein tyrosine phosphatases [1]. 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole can serve as a core recognition element for these enzymes. By functionalizing the thiazole ring with a reporter tag (e.g., biotin, fluorophore), researchers can create a chemical probe to visualize active enzyme populations in complex proteomes, enabling target engagement studies, inhibitor selectivity profiling, and biomarker discovery. Its reactivity, inferred from the vinyl sulfone class, ensures efficient labeling of the intended target class [2].

Synthesis of Focused Libraries for Kinase or ATP-Binding Protein Inhibition

Thiazole scaffolds are privileged structures in kinase inhibitor design, often acting as ATP-mimetics [1]. 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole offers a unique advantage by combining this scaffold with a covalent warhead. It can be elaborated into a focused library of potential kinase inhibitors where the vinyl sulfone is positioned to target a rare, non-catalytic cysteine residue, thereby achieving high selectivity for specific kinases (e.g., EGFR, BTK, JAK) [2]. This strategy merges the selectivity of the covalent warhead with the binding affinity of a known pharmacophore, a proven approach for developing next-generation therapeutics with improved selectivity windows.

A 'Clickable' Building Block for Bioorthogonal Conjugation

The vinyl sulfone group is a versatile handle for orthogonal chemistry. Beyond its role as a biological warhead, it can participate in thiol-Michael additions for bioconjugation [1]. This makes 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole a valuable building block for site-specifically modifying biomolecules (e.g., peptides, proteins, oligonucleotides) under mild, physiological conditions. This application is particularly relevant for developing antibody-drug conjugates (ADCs) or labeled probes, where the thiazole core can provide additional structural rigidity or serve as a linker attachment point, differentiating it from simpler, more flexible vinyl sulfone reagents [2].

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